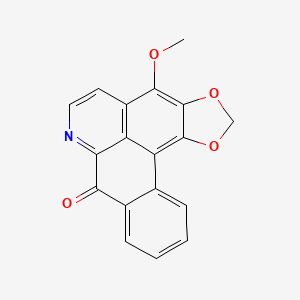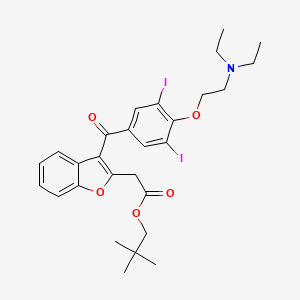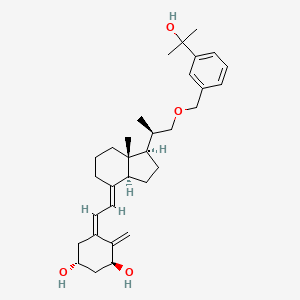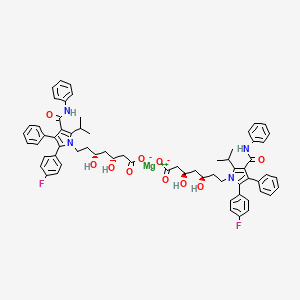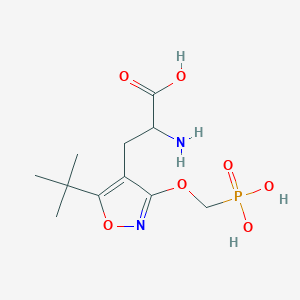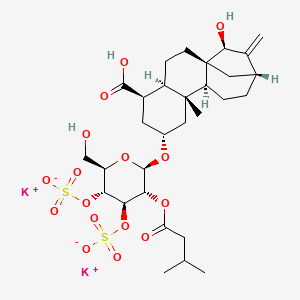![molecular formula C19H20N2O3S B1665890 4-(tert-Butoxy)-N-(2-(hydroxymethyl)benzo[d]thiazol-5-yl)benzamide CAS No. 790689-76-8](/img/structure/B1665890.png)
4-(tert-Butoxy)-N-(2-(hydroxymethyl)benzo[d]thiazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AZ12099548 is a transient receptor potential cation channel subfamily V member 1 (TRPV1) antagonist.
Applications De Recherche Scientifique
Crystal Structure and Biological Activities
The compound has been synthesized and its crystal structure determined through single-crystal X-ray diffraction. This detailed structural analysis is pivotal for understanding the compound's physical and chemical properties. Moreover, the compound has exhibited significant antitumor activity, particularly against the Hela cell line, highlighting its potential in medical applications related to cancer treatment (叶姣 et al., 2015).
Antimicrobial Properties
Thiazole derivatives, including structures similar to 4-(tert-Butoxy)-N-(2-(hydroxymethyl)benzo[d]thiazol-5-yl)benzamide, have shown promising antimicrobial properties. These compounds have been evaluated for their effects against various microbial strains, suggesting their potential in developing new antimicrobial agents (B. Narayana et al., 2004). Another study highlighted the synthesis of thiazole derivatives and confirmed their antimicrobial activity, emphasizing the role of electron-donating and withdrawing groups in modulating this activity (A. Chawla, 2016).
Potential in Polymer and Materials Science
The compound and its derivatives have applications in the field of polymer and materials science. For instance, benzimidazole derivatives have been synthesized and used as acceptor units in donor–acceptor–donor type polymers, which are investigated for their electrochemical and optical properties. These polymers could have applications in various fields, including electronics and materials science (Ali Can Ozelcaglayan et al., 2012).
Applications in Chemical Sensing
The compound's derivatives have been studied for their role in chemical sensing mechanisms. For example, a benzothiazole-based chemosensor for detecting aqueous fluoride has been investigated. The sensing mechanism involves a desilylation reaction and excited-state intramolecular proton transfer, indicating the compound's potential in sensitive and selective chemical detection applications (Junsheng Chen et al., 2014).
Propriétés
Numéro CAS |
790689-76-8 |
|---|---|
Nom du produit |
4-(tert-Butoxy)-N-(2-(hydroxymethyl)benzo[d]thiazol-5-yl)benzamide |
Formule moléculaire |
C19H20N2O3S |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
N-[2-(hydroxymethyl)-1,3-benzothiazol-5-yl]-4-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C19H20N2O3S/c1-19(2,3)24-14-7-4-12(5-8-14)18(23)20-13-6-9-16-15(10-13)21-17(11-22)25-16/h4-10,22H,11H2,1-3H3,(H,20,23) |
Clé InChI |
KTDFBWQFAWZEDP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)CO |
SMILES canonique |
CC(C)(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)CO |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AZ-12099548; AZ 12099548; AZ12099548 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








